Cas no 887579-10-4 (2-methyl-2-propanyl 4-[(2z)-4-methoxy-4-oxo-2-buten-1-yl]-1-piper Azinecarboxylate)
![2-methyl-2-propanyl 4-[(2z)-4-methoxy-4-oxo-2-buten-1-yl]-1-piper Azinecarboxylate structure](https://www.kuujia.com/scimg/cas/887579-10-4x500.png)
2-methyl-2-propanyl 4-[(2z)-4-methoxy-4-oxo-2-buten-1-yl]-1-piper Azinecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-2-propanyl 4-[(2z)-4-methoxy-4-oxo-2-buten-1-yl]-1-piper Azinecarboxylate
- 1421353-90-3
- 1,1-Dimethylethyl 4-[(2E)-4-methoxy-4-oxo-2-buten-1-yl]-1-piperazinecarboxylate
- tert-Butyl 4-(4-methoxy-4-oxobut-2-en-1-yl)piperazine-1-carboxylate
- DB-373728
- 887579-10-4
- 4-(3-METHOXYCARBONYLALLYL)PIPERAZINE-1-CARBOXYLIC ACID T-BUTYL ESTER
- tert-Butyl (E)-4-(4-methoxy-4-oxobut-2-en-1-yl)piperazine-1-carboxylate
-
- Inchi: InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-10-8-15(9-11-16)7-5-6-12(17)19-4/h5-6H,7-11H2,1-4H3/b6-5+
- InChI Key: BKCCJOVZVHGGCB-AATRIKPKSA-N
- SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC=CC(=O)OC
Computed Properties
- Exact Mass: 284.17360725g/mol
- Monoisotopic Mass: 284.17360725g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.1Ų
- XLogP3: 1.1
2-methyl-2-propanyl 4-[(2z)-4-methoxy-4-oxo-2-buten-1-yl]-1-piper Azinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-336023-1 g |
4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid t-Butyl ester, |
887579-10-4 | 1g |
¥2,783.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944423-1g |
tert-Butyl 4-(4-methoxy-4-oxobut-2-en-1-yl)piperazine-1-carboxylate |
887579-10-4 | 98% | 1g |
¥3872.00 | 2024-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-336023-1g |
4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid t-Butyl ester, |
887579-10-4 | 1g |
¥2783.00 | 2023-09-05 |
2-methyl-2-propanyl 4-[(2z)-4-methoxy-4-oxo-2-buten-1-yl]-1-piper Azinecarboxylate Related Literature
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
Additional information on 2-methyl-2-propanyl 4-[(2z)-4-methoxy-4-oxo-2-buten-1-yl]-1-piper Azinecarboxylate
Research Brief on 2-methyl-2-propanyl 4-[(2z)-4-methoxy-4-oxo-2-buten-1-yl]-1-piperazinecarboxylate (CAS: 887579-10-4)
The compound 2-methyl-2-propanyl 4-[(2z)-4-methoxy-4-oxo-2-buten-1-yl]-1-piperazinecarboxylate (CAS: 887579-10-4) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 887579-10-4 as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the piperazine core and the (2Z)-4-methoxy-4-oxo-2-buten-1-yl moiety, make it a versatile scaffold for designing inhibitors targeting specific enzymes or receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing potent kinase inhibitors with improved selectivity profiles.
In terms of biological activity, preliminary in vitro assays have shown that derivatives of 887579-10-4 exhibit promising activity against certain cancer cell lines. A recent preprint on bioRxiv reported that these compounds interfere with cell cycle progression by modulating the activity of cyclin-dependent kinases (CDKs). However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.
The synthesis of 2-methyl-2-propanyl 4-[(2z)-4-methoxy-4-oxo-2-buten-1-yl]-1-piperazinecarboxylate has also been optimized in recent years. A 2022 paper in Organic Process Research & Development described a scalable, high-yield route using green chemistry principles, which could facilitate its broader application in industrial settings. This advancement is particularly significant given the growing demand for sustainable synthetic methodologies in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from 887579-10-4. Issues such as metabolic stability, oral bioavailability, and potential off-target effects need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore structure-activity relationships (SAR) and optimize the lead compounds for clinical development.
In conclusion, 2-methyl-2-propanyl 4-[(2z)-4-methoxy-4-oxo-2-buten-1-yl]-1-piperazinecarboxylate represents an exciting area of research in chemical biology. Its unique structural features and demonstrated biological activities make it a valuable scaffold for drug discovery. Continued investigation into its mechanism of action and therapeutic potential is warranted, with the ultimate goal of developing novel treatments for diseases such as cancer and inflammatory disorders.
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